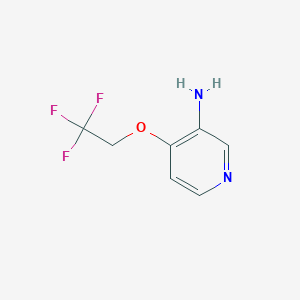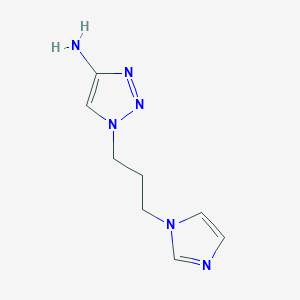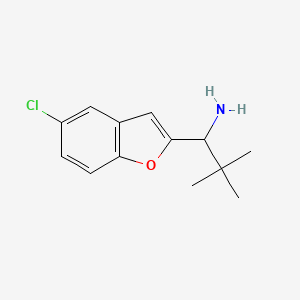
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is a heterocyclic compound that features a triazole ring fused with an azepane ring. The triazole ring, known for its aromaticity and nitrogen-rich structure, imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like methanol or chloroform to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous solvents and improve the overall efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted azepanes.
Aplicaciones Científicas De Investigación
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the triazole ring’s ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane involves its interaction with molecular targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of applications in chemistry and biology.
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is unique due to the presence of both the triazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)azepane |
InChI |
InChI=1S/C10H18N4/c1-8-12-10(14(2)13-8)9-6-4-3-5-7-11-9/h9,11H,3-7H2,1-2H3 |
Clave InChI |
XTFYEKDALCHVPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2CCCCCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


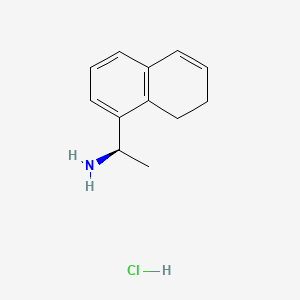
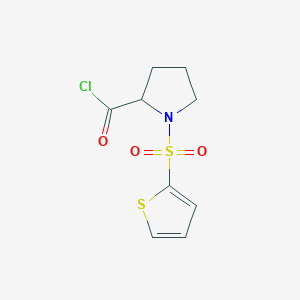
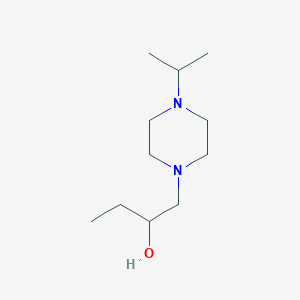
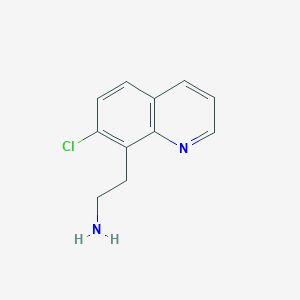
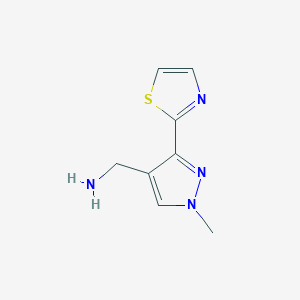
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
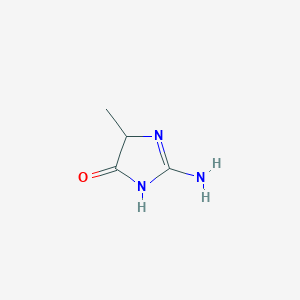
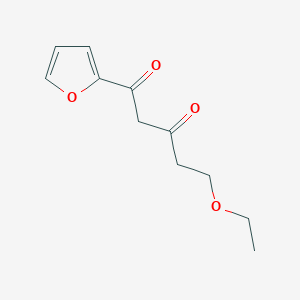
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

